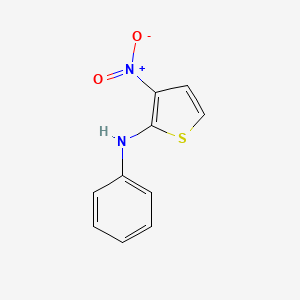

3-Nitro-N-phenylthiophen-2-amine

Vue d'ensemble

Description

3-Nitro-N-phenylthiophen-2-amine, also known as 3-NP2A, is a synthetic compound with a wide range of applications in scientific research. It is a member of the thiophen-2-amine class of compounds, which are known for their biological activity and pharmacological properties. 3-NP2A has been studied extensively in the laboratory and has been found to have a variety of effects on biological systems.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for 3-Nitro-N-phenylthiophen-2-amine involves the nitration of N-phenylthiophen-2-amine followed by reduction of the nitro group to an amino group.

Starting Materials

N-phenylthiophen-2-amine, Nitric acid, Sulfuric acid, Hydrochloric acid, Sodium hydroxide, Sodium sulfite, Sodium chloride, Water, Ice

Reaction

Step 1: Nitration of N-phenylthiophen-2-amine with nitric acid and sulfuric acid to form 3-Nitro-N-phenylthiophen-2-amine, Step 2: Quench the reaction mixture with ice and dilute hydrochloric acid, Step 3: Extract the product with ethyl acetate, Step 4: Wash the organic layer with water and brine, Step 5: Dry the organic layer over anhydrous sodium sulfate, Step 6: Concentrate the organic layer under reduced pressure, Step 7: Reduce the nitro group to an amino group using sodium sulfite and sodium hydroxide, Step 8: Acidify the reaction mixture with hydrochloric acid, Step 9: Extract the product with ethyl acetate, Step 10: Wash the organic layer with water and brine, Step 11: Dry the organic layer over anhydrous sodium sulfate, Step 12: Concentrate the organic layer under reduced pressure to obtain 3-Nitro-N-phenylthiophen-2-amine

Applications De Recherche Scientifique

3-Nitro-N-phenylthiophen-2-amine has been studied extensively in the laboratory and has been found to have a variety of applications in scientific research. It has been used in both in vivo and in vitro studies, and has been found to have a range of effects on biological systems.

In Vivo

3-Nitro-N-phenylthiophen-2-amine has been studied in vivo, with research focusing on its effects on various biological systems. Studies have been conducted on its effects on the cardiovascular and respiratory systems, as well as its effects on the central nervous system. 3-Nitro-N-phenylthiophen-2-amine has also been studied for its potential anti-inflammatory and analgesic effects.

In Vitro

In vitro studies have focused on the effects of 3-Nitro-N-phenylthiophen-2-amine on cell cultures. Studies have found that 3-Nitro-N-phenylthiophen-2-amine has a range of effects on cell proliferation, cell migration, and cell differentiation. It has also been found to have an effect on the expression of certain genes.

Mécanisme D'action

The exact mechanism of action of 3-Nitro-N-phenylthiophen-2-amine is still not fully understood. However, studies have suggested that it may act as an agonist at certain G-protein coupled receptors, as well as an antagonist at other receptors. It has also been suggested that 3-Nitro-N-phenylthiophen-2-amine may act as a modulator of signal transduction pathways, and may affect the expression of certain genes.

Activité Biologique

Studies have found that 3-Nitro-N-phenylthiophen-2-amine has a range of biological activities, including anti-inflammatory, analgesic, and antinociceptive effects. It has also been found to have a range of effects on cell proliferation, cell migration, and cell differentiation.

Effets Biochimiques Et Physiologiques

3-Nitro-N-phenylthiophen-2-amine has been found to have a range of biochemical and physiological effects. Studies have found that it can affect the expression of certain genes, as well as alter the activity of certain enzymes. It has also been found to have a range of effects on the cardiovascular and respiratory systems, as well as on the central nervous system.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 3-Nitro-N-phenylthiophen-2-amine in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, and can be easily purified and recrystallized. Additionally, it has been found to have a range of effects on biological systems, making it useful for a variety of research applications. However, there are also some limitations to its use in laboratory experiments. For example, the exact mechanism of action of 3-Nitro-N-phenylthiophen-2-amine is still not fully understood, making it difficult to predict the effects of its use in certain experiments. Additionally, its effects on biological systems can vary depending on the dosage and the method of administration.

Orientations Futures

There are a number of potential future directions for 3-Nitro-N-phenylthiophen-2-amine research. One potential direction is to further investigate its mechanism of action, as well as its effects on various biological systems. Additionally, further research could be conducted on its effects on cell proliferation, cell migration, and cell differentiation. Additionally, further research could be conducted on its potential therapeutic applications, such as its anti-inflammatory and analgesic effects. Furthermore, further research could be conducted on its potential interactions with other compounds, as well as its potential effects on the expression of certain genes. Finally, further research could be conducted on the pharmacokinetics and pharmacodynamics of 3-Nitro-N-phenylthiophen-2-amine, as well as its potential toxic effects.

Propriétés

IUPAC Name |

3-nitro-N-phenylthiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-12(14)9-6-7-15-10(9)11-8-4-2-1-3-5-8/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTDQMCSIKYGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CS2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516026 | |

| Record name | 3-Nitro-N-phenylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-N-phenylthiophen-2-amine | |

CAS RN |

78399-02-7 | |

| Record name | 3-Nitro-N-phenylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318057.png)